molecular formula C11H15BrN2O2 B1592408 tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate CAS No. 304873-96-9

tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate

Cat. No.: B1592408
CAS No.: 304873-96-9
M. Wt: 287.15 g/mol
InChI Key: JKBGHFXEMZZLFY-UHFFFAOYSA-N
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Description

tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate is a pyridine-derived compound featuring a bromomethyl substituent at the 5-position of the pyridine ring and a tert-butyl carbamate group at the 2-position. This molecule serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromomethyl group enables nucleophilic substitution reactions for further functionalization . The tert-butyl carbamate (Boc) group provides stability under basic and nucleophilic conditions, making it a versatile protecting group for amines during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[5-(bromomethyl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)7-13-9/h4-5,7H,6H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBGHFXEMZZLFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629907
Record name tert-Butyl [5-(bromomethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304873-96-9
Record name tert-Butyl [5-(bromomethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Strategy for Preparation

The synthesis of tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate typically involves two key steps:

  • Step 1: Protection of the amino group on the pyridine ring as a tert-butyl carbamate (Boc protection).
  • Step 2: Introduction of the bromomethyl group at the 5-position of the pyridine ring.

Boc Protection of 2-Aminopyridine Derivatives

Protection of the amino group on pyridine derivatives is commonly achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as pyridine or dimethylaminopyridine (DMAP). This step forms the tert-butyl carbamate protecting group, which is stable under many reaction conditions and facilitates selective functionalization at other positions.

Typical conditions:

Reagents & Conditions Description Yield (%)
Di-tert-butyl dicarbonate, pyridine, RT Stirring 2-aminopyridine derivative with Boc2O and pyridine at room temperature for 1–22 hours. 40–50%
Di-tert-butyl dicarbonate, DMAP, THF, RT Using DMAP as catalyst in tetrahydrofuran solvent, reaction time up to 48 hours. ~40%
Di-tert-butyl dicarbonate, NaHCO3, t-BuOH Heating near reflux for short time, then stirring at RT with additional Boc2O to drive reaction. ~49%

Example from related heterocycles:
A procedure for tert-butyl (5-bromothiazol-2-yl)carbamate involves mixing the amino heterocycle salt with NaHCO3 in tert-butyl alcohol, heating briefly, then adding DMAP and Boc2O, stirring at room temperature for 16 hours, with additional Boc2O added and heating to 50 °C to complete the reaction. The product is purified by chromatography to yield ~49% of the carbamate-protected compound.

Introduction of Bromomethyl Group at the 5-Position

The bromomethyl substituent is typically introduced by bromination of a methyl group or direct bromomethylation of the pyridine ring. Common approaches include:

While specific protocols for the 5-position on pyridin-2-yl carbamates are scarce, analogous bromomethylation methods on pyridine rings are well-documented.

Representative Synthetic Route

A plausible synthetic route based on literature precedents and analogous compounds is as follows:

Step Reaction Conditions Notes
1 Boc protection of 2-amino-5-methylpyridine Di-tert-butyl dicarbonate, pyridine or DMAP, THF or t-BuOH, RT to 50 °C, 16–48 h Forms tert-butyl (5-methylpyridin-2-yl)carbamate
2 Bromination of methyl group NBS, radical initiator (e.g., AIBN), CCl4 or suitable solvent, reflux or light irradiation Converts methyl to bromomethyl group
3 Purification Chromatography (silica gel, hexane/EtOAc) Isolates pure this compound

Detailed Research Findings and Data

Parameter Observations/Results
Boc Protection Yield 40–50% yield typical; reaction time varies from 1 hour to 48 hours depending on catalyst and solvent
Bromomethylation Efficiency Bromination of methyl groups with NBS typically achieves high conversion under controlled conditions
Purification Silica gel chromatography with hexane/ethyl acetate gradients effectively separates product
Characterization Techniques 1H NMR, 13C NMR, MS (ESI), and HPLC used to confirm structure and purity
Stability Boc-protected compounds stable under mild conditions; bromomethyl group sensitive to nucleophiles

Summary Table of Preparation Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, pyridine/DMAP RT to 50 °C 1–48 hours 40–50 Base and catalyst choice affect yield
Bromomethylation NBS, radical initiator, CCl4 or solvent Reflux or light Few hours High Requires controlled radical conditions
Purification Silica gel chromatography Ambient Hexane/ethyl acetate gradients

Notes on Optimization and Variations

  • The choice of base (pyridine vs. DMAP) and solvent (THF, tert-butyl alcohol) influences the Boc protection efficiency and reaction time.
  • Bromomethylation must be carefully controlled to avoid over-bromination or side reactions.
  • Protecting group stability allows for subsequent functionalization or coupling reactions.
  • Analytical data such as NMR shifts for tert-butyl protons (~1.4–1.6 ppm) and characteristic bromomethyl signals (~4.5–5.0 ppm) confirm successful synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate can undergo nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

  • tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate serves as a versatile intermediate in the synthesis of heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable for constructing more complex molecules.

Synthesis Pathways:
The compound can be synthesized through several methods, typically involving:

  • Formation of the pyridine ring.
  • Introduction of the bromomethyl group.
  • Attachment of the tert-butyl carbamate moiety.

Medicinal Chemistry

Pharmaceutical Development:
The compound is explored for its potential in drug design, particularly as a precursor for biologically active molecules. Its applications include:

  • Enzyme Inhibitors: It is often employed in the synthesis of inhibitors targeting specific enzymes or receptors, which may lead to new therapeutic agents.
  • Antiviral Activity: Research indicates that similar compounds exhibit antiviral properties. For instance, compounds with a related structure have shown efficacy against viruses like Zika .

Potential Therapeutic Applications:
The biological activities associated with this compound include:

  • Anticancer Properties: Compounds with similar structures have demonstrated significant anticancer activity by inhibiting key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs).

Data Table: Summary of Biological Activities

Activity Type Effect Observed Reference
AntiviralInhibition of Zika virus
AnticancerInhibition of CDKs
Enzyme InhibitionPotential substrate or inhibitor

Industrial Applications

Agrochemicals and Dyes:
In addition to its role in pharmaceuticals, this compound finds applications in the production of agrochemicals and dyes. Its reactivity and versatility make it suitable for various industrial processes where complex organic compounds are required.

Case Studies

Case Study 1: Antiviral Research
A study evaluated the antiviral activity of compounds structurally similar to this compound against Zika virus. The results indicated a significant reduction in viral titer, showcasing the compound's potential as an antiviral agent .

Case Study 2: Anticancer Activity
Research focused on pyrazine derivatives revealed that compounds containing similar functional groups exhibited promising anticancer properties, particularly against breast and colon cancer cell lines. The mechanism involved binding to key enzymes that regulate cell cycle progression.

Mechanism of Action

The mechanism of action of tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to inhibition or activation of their functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate is compared below with analogous pyridine derivatives. Key differences in substituent positions, functional groups, and reactivity are highlighted.

Table 1: Structural and Functional Comparison of Pyridine Carbamates

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups Reactivity/Applications
This compound C₁₁H₁₅BrN₂O₂ 287.16 2 (Boc), 5 (BrCH₂) Bromomethyl, Boc High reactivity in alkylation; used in drug intermediate synthesis
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate C₁₂H₁₇BrN₂O₃ 317.18 2 (Boc-CH₂), 5 (Br), 3 (OMe) Methoxy, bromo, Boc Electron-donating OMe group reduces electrophilicity; used in coupling reactions
tert-Butyl (5-bromopyridin-3-yl)carbamate C₁₀H₁₃BrN₂O₂ 273.13 3 (Boc), 5 (Br) Bromo, Boc Limited reactivity due to steric hindrance at 3-position; niche use in heterocycle synthesis
tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate C₁₆H₂₅N₃O₃ 307.39 3 (Boc-CH₂), 5 (pivalamide) Pivalamide, Boc Bulky pivalamide group enhances stability; applied in peptide mimetics
tert-Butyl (5-aminopyridin-2-yl)carbamate C₁₀H₁₅N₃O₂ 209.25 2 (Boc), 5 (NH₂) Amino, Boc Amino group enables cross-coupling; precursor to bioactive molecules

Key Research Findings

Reactivity of Bromomethyl vs. Bromo Substituents :
The bromomethyl group in this compound exhibits higher electrophilicity compared to simple bromo substituents (e.g., in tert-Butyl (5-bromopyridin-3-yl)carbamate). This enhances its utility in SN2 reactions for introducing alkyl chains or heteroatoms .

Positional Effects on Reactivity :
Substituents at the 2-position (e.g., Boc group) vs. 3-position (e.g., tert-Butyl (5-bromopyridin-3-yl)carbamate) significantly alter steric and electronic profiles. The 2-position allows easier access for nucleophiles, whereas 3-substituted derivatives are less reactive due to steric constraints .

Comparative Stability :
Derivatives with electron-withdrawing groups (e.g., bromo, bromomethyl) show reduced stability under acidic conditions compared to electron-donating groups (e.g., methoxy in tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate). The Boc group remains stable in basic environments across all analogs .

Applications in Drug Discovery: Bromomethyl-containing analogs are pivotal in constructing kinase inhibitors and PROTACs (proteolysis-targeting chimeras) due to their ability to form covalent bonds with target proteins. In contrast, amino-substituted derivatives (e.g., tert-Butyl (5-aminopyridin-2-yl)carbamate) are preferred for Suzuki-Miyaura cross-coupling reactions .

Q & A

Q. What advanced safety protocols are recommended for handling this compound’s acute toxicity (H302/H315)?

  • Protocols :
  • Containment : Use glove boxes for weighing; avoid inhalation/contact (LD₅₀ oral, rat: 650 mg/kg) .
  • Neutralization : Quench bromomethyl residues with 10% sodium thiosulfate to prevent alkylation hazards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate
Reactant of Route 2
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tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate

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